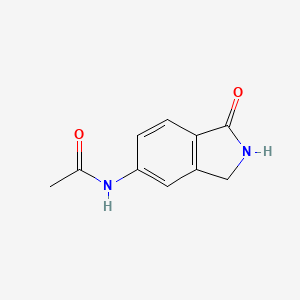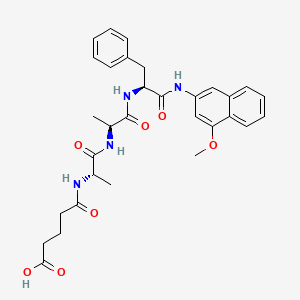
naphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-2-carboxylic acid, also known as 2-naphthoic acid, is an organic compound with the molecular formula C₁₁H₈O₂. It is one of the two isomeric carboxylic acids derived from naphthalene, the other being naphthalene-1-carboxylic acid. This compound is characterized by a naphthalene ring system with a carboxyl group attached to the second carbon atom. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphthalene-2-carboxylic acid can be synthesized through several methods:
Oxidation of Alkylnaphthalenes: This classical method involves the oxidation of alkylnaphthalenes using oxidants such as nitric acid, hydrogen peroxide, or sodium bromate.
Carbonylation of Halogen-Substituted Naphthalenes: This method uses transition metal complexes (e.g., cobalt, rhodium, palladium) as catalysts to facilitate the carbonylation of halogen-substituted naphthalenes.
Carboxylation of Naphthalene: A mixture of naphthalene-1- and naphthalene-2-carboxylic acids can be obtained by carboxylation of naphthalene with carbon dioxide in the presence of a catalytic system such as Ph₃SiCl/AlBr₃.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of 2-methylnaphthalene using oxidizing agents like potassium permanganate or chromic acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction of the carboxyl group can yield naphthalene-2-methanol.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed:
Oxidation: Naphthalene-2,6-dicarboxylic acid.
Reduction: Naphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
Applications De Recherche Scientifique
Naphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Naphthalene-2-carboxylic acid can be compared with other similar compounds, such as:
Naphthalene-1-carboxylic acid: Both are isomeric carboxylic acids of naphthalene, but they differ in the position of the carboxyl group.
Naphthalene-2-sulfonic acid: This compound has a sulfonic acid group instead of a carboxyl group at the second position.
Calconcarboxylic acid: An azo dye used as an indicator in complexometric titrations.
This compound stands out due to its unique reactivity and versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C11H8O2 |
|---|---|
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)/i1+1,2+1,3+1,4+1,8+1,9+1 |
Clé InChI |
UOBYKYZJUGYBDK-MROVPUMUSA-N |
SMILES isomérique |
C1=C[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C=C1C(=O)O |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Benzylpiperazin-1-yl)amino]indol-2-one](/img/structure/B13834932.png)

![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B13834953.png)


![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamothioyloxan-2-yl]methyl acetate](/img/structure/B13834963.png)







